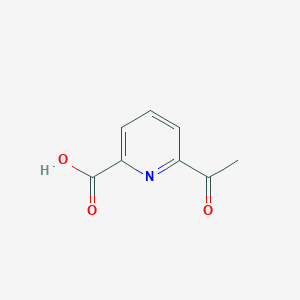

6-Acetylpicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-acetylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-5(10)6-3-2-4-7(9-6)8(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFINMWLJMPOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569996 | |

| Record name | 6-Acetylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122637-39-2 | |

| Record name | 6-Acetyl-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122637-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Acetylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Acetylpicolinic Acid: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetylpicolinic acid, a substituted pyridine derivative, holds interest as a versatile building block in medicinal chemistry and drug discovery. Its unique structure, featuring both a carboxylic acid and a ketone functional group on the pyridine ring, offers multiple avenues for chemical modification and the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, presenting detailed experimental protocols and quantitative data. Furthermore, it explores the potential for this compound to interact with biological systems, laying the groundwork for future research and development.

Discovery and Characterization

The initial discovery and first reported synthesis of this compound are not extensively documented in readily available scientific literature. It is primarily recognized as a valuable synthetic intermediate. Commercial suppliers provide basic physicochemical data for the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 122637-39-2 | Commercial Suppliers |

| Molecular Formula | C₈H₇NO₃ | Commercial Suppliers |

| Molecular Weight | 165.15 g/mol | Commercial Suppliers |

| Appearance | White to off-white solid | Commercial Suppliers |

| Purity | Typically ≥97% | Commercial Suppliers |

Further characterization data, including detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry), would be essential for researchers synthesizing or utilizing this compound and should be obtained upon synthesis or acquisition.

Synthesis of this compound

While a definitive first synthesis is not clearly documented, two primary synthetic routes are proposed based on established pyridine chemistry. These routes offer practical approaches for laboratory-scale preparation.

Synthetic Route 1: Hydrolysis of 2-Carbethoxy-6-acetylpyridine

This two-step synthesis starts from the commercially available 2,6-dicarbethoxypyridine. The first step involves a selective Claisen condensation to introduce the acetyl group, followed by hydrolysis of the remaining ester to yield the desired carboxylic acid.

This protocol is adapted from the synthesis of related acetylpyridines.[1]

-

Materials: 2,6-Dicarbethoxypyridine, Ethyl acetate (EtOAc), Sodium metal, Toluene, Hydrochloric acid (HCl).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium metal (1.0 equivalent) to dry toluene.

-

Heat the mixture to the melting point of sodium with vigorous stirring to create a fine dispersion.

-

Cool the mixture to room temperature and add a solution of 2,6-dicarbethoxypyridine (1.0 equivalent) in dry ethyl acetate.

-

The reaction mixture is stirred at room temperature and then refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction is cooled in an ice bath and quenched by the slow addition of water.

-

The aqueous layer is separated and acidified with concentrated HCl to a pH of approximately 5.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-carbethoxy-6-acetylpyridine.

-

The crude product can be purified by column chromatography on silica gel.

-

-

Materials: 2-Carbethoxy-6-acetylpyridine, Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH), Water, Tetrahydrofuran (THF) (optional, for solubility), Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 2-carbethoxy-6-acetylpyridine (1.0 equivalent) in a mixture of water and, if necessary, a co-solvent like THF.

-

Add an excess of sodium hydroxide or lithium hydroxide (e.g., 2-3 equivalents).

-

The mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate hydrolysis. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with concentrated HCl.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water-ethanol).

-

Table 2: Expected Yields and Purity for Synthetic Route 1

| Step | Product | Typical Yield (%) | Typical Purity (%) |

| 1 | 2-Carbethoxy-6-acetylpyridine | 60-75 | >95 (after chromatography) |

| 2 | This compound | 80-90 | >98 (after recrystallization) |

Synthetic Route 2: Oxidation of 2-Acetyl-6-methylpyridine

This route involves the selective oxidation of the methyl group of commercially available 2-acetyl-6-methylpyridine to a carboxylic acid.

This protocol is based on standard methods for the oxidation of alkylpyridines.

-

Materials: 2-Acetyl-6-methylpyridine, Potassium permanganate (KMnO₄) or other suitable oxidizing agents (e.g., SeO₂), Water, Sulfuric acid (H₂SO₄).

-

Procedure:

-

Suspend 2-acetyl-6-methylpyridine (1.0 equivalent) in water.

-

Slowly add a solution of potassium permanganate (approximately 2.0-3.0 equivalents) in water. The reaction is exothermic and should be controlled with an ice bath.

-

After the addition is complete, the reaction mixture is heated to reflux for several hours until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

-

Wash the filter cake with hot water.

-

Combine the filtrates and cool in an ice bath.

-

Carefully acidify the filtrate with concentrated sulfuric acid to a pH of 3-4 to precipitate the product.

-

Collect the this compound by filtration, wash with cold water, and dry.

-

Recrystallization can be used for further purification.

-

Table 3: Expected Yield and Purity for Synthetic Route 2

| Product | Typical Yield (%) | Typical Purity (%) |

| This compound | 50-70 | >97 (after recrystallization) |

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, the broader class of picolinic acid derivatives has shown a range of biological effects. This suggests potential avenues of investigation for this compound.

Potential Antimicrobial Activity

Picolinic acid and some of its derivatives are known to possess antimicrobial properties. It is hypothesized that these compounds may act by chelating essential metal ions required for microbial growth and enzymatic function. Further research is warranted to investigate if this compound exhibits similar antibacterial or antifungal activity.

Potential Enzyme Inhibition

The structural motifs present in this compound, namely the carboxylic acid and the acetyl group, are found in various enzyme inhibitors. For instance, carboxylic acids are known to interact with the active sites of metalloenzymes. The acetyl group could also participate in binding interactions within an enzyme's active site. Screening this compound against a panel of enzymes, particularly those involved in disease pathogenesis, could reveal potential inhibitory activities.

Involvement in Signaling Pathways

Currently, there is no direct evidence linking this compound to specific signaling pathways. However, as a novel small molecule, its effects on various cellular signaling cascades could be explored. Initial studies could involve screening for its impact on key pathways related to inflammation, cell proliferation, and apoptosis in various cell lines.

Visualizations

Synthetic Workflow Diagrams

Caption: Proposed synthetic routes to this compound.

Logical Relationship for Biological Investigation

Caption: Investigative workflow for biological activity assessment.

Conclusion and Future Directions

This compound represents a chemical entity with significant potential for applications in drug discovery and development. This guide has outlined robust synthetic protocols to enable its accessibility to the research community. The lack of data on its biological activity presents a clear opportunity for novel investigations. Future research should focus on a systematic evaluation of its antimicrobial and cytotoxic properties, as well as its potential to modulate the activity of key enzymes and cellular signaling pathways. Such studies will be crucial in unlocking the therapeutic potential of this versatile molecule.

References

An In-depth Technical Guide on the Physicochemical Properties of 6-Acetylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 6-Acetylpicolinic acid, a heterocyclic building block valuable in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1] Due to the limited availability of specific experimental data for this compound, this guide also includes data for the parent compound, picolinic acid, to provide a comparative baseline for researchers.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a new chemical entity (NCE) are critical for drug development, influencing everything from synthesis and formulation to absorption, distribution, metabolism, and excretion (ADME).[2][3] A comprehensive understanding of these properties is essential for lead optimization and rational drug design.[4][5]

Data Summary

Quantitative data for this compound and its parent compound, picolinic acid, are summarized below.

| Property | This compound | Picolinic Acid (for comparison) |

| Molecular Formula | C₈H₇NO₃[6] | C₆H₅NO₂[7] |

| Molecular Weight | 165.15 g/mol | 123.11 g/mol [7] |

| CAS Number | 122637-39-2[6] | 98-98-6[7] |

| Physical Form | Solid | White Solid[7] |

| Boiling Point | 360.4 °C at 760 mmHg[1] | Not available |

| Melting Point | Not available | 136 to 138 °C[7] |

| Aqueous Solubility | Not available | Slightly soluble (0.41%)[7] |

| pKa | Not available | 5.2 (Pyridinium ion)[8] |

| Storage | Room temperature, sealed in dry conditions | Standard conditions |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols relevant to this compound.

Synthesis of this compound

The synthesis of pyridine carboxylic acids can often be achieved through the oxidation of the corresponding alkylpyridines.[9] A general method involves the oxidation of a methyl group on the pyridine ring.

Protocol: Oxidation of 6-Acetyl-2-methylpyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 6-acetyl-2-methylpyridine (1 equivalent) in water.

-

Oxidation: Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄), to the suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

-

Combine the filtrates and cool in an ice bath.

-

-

Acidification & Isolation:

-

Slowly add concentrated acid (e.g., HCl) to the filtrate to adjust the pH to approximately 2-3, inducing precipitation of the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the acid dissociation constant (pKa).[10][11] The pKa is the pH at which the acid is 50% dissociated.[12]

Protocol:

-

Instrument Calibration: Calibrate a pH meter with at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[13]

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in deionized water. To maintain constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.[13][14]

-

Titration Setup: Place the sample solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with measurements.[13]

-

Titration: Titrate the solution by adding small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).[11]

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift <0.01 pH units/min).[13]

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V).

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[10]

-

Measurement of Aqueous Solubility by Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a compound.[15][16] It involves measuring the mass of the solute dissolved in a saturated solution.[17][18]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a conical flask.

-

Seal the flask and stir the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully pipette a precise volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporating dish.

-

-

Evaporation and Drying:

-

Evaporate the solvent from the dish by heating it in an oven at a temperature below the compound's boiling point (e.g., 100°C) until all the water has been removed.[16]

-

Transfer the dish to a desiccator to cool to room temperature.

-

-

Mass Determination:

-

Weigh the dish containing the dry residue.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty dish from the final constant mass.

-

Express the solubility as the mass of solute per volume of solvent (e.g., in g/L or mg/mL).

-

Visualizations

Logical Workflow and Signaling Context

Picolinic acid and its derivatives are known for their ability to chelate metal ions, a mechanism that underlies some of their biological activities.[7][19][20] For instance, picolinic acid can inhibit iron uptake in cells and modulate the expression of transferrin receptors, suggesting a role in iron metabolism regulation.[21] The acetyl group in this compound may influence its biological activity, as acetylation is known to modify the properties of phenolic compounds.[22] While a specific signaling pathway for this compound is not defined, a logical workflow for its initial characterization is presented below.

The diagram above illustrates a typical workflow in early-stage drug development, starting from the synthesis and structural confirmation of a new chemical entity like this compound.[4] This is followed by the determination of its critical physicochemical properties—solubility, pKa, and lipophilicity—which are foundational for subsequent formulation development and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

References

- 1. This compound [myskinrecipes.com]

- 2. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 3. primescholars.com [primescholars.com]

- 4. researchgate.net [researchgate.net]

- 5. pacificbiolabs.com [pacificbiolabs.com]

- 6. This compound | CAS 122637-39-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. Picolinic acid - Wikipedia [en.wikipedia.org]

- 8. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 9. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. byjus.com [byjus.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. asianpubs.org [asianpubs.org]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. pharmajournal.net [pharmajournal.net]

- 17. uobabylon.edu.iq [uobabylon.edu.iq]

- 18. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 19. nbinno.com [nbinno.com]

- 20. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 21. The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Acetylpicolinic acid CAS number and molecular structure

CAS Number: 122637-39-2

Molecular Formula: C₈H₇NO₃

Molecular Weight: 165.15 g/mol

This technical guide provides a summary of the available information on 6-Acetylpicolinic acid, a pyridinecarboxylic acid derivative. The document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of its chemical identity, structural features, and general applications. However, it is important to note that detailed experimental data, particularly regarding its synthesis, comprehensive spectral characterization, and specific biological activities, are not extensively available in the public domain.

Molecular Structure and Properties

This compound, also known as 6-acetyl-2-pyridinecarboxylic acid, is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and an acetyl group at the 6-position.

Molecular Structure:

A two-dimensional representation of the molecular structure is provided below.

Caption: 2D structure of this compound.

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 122637-39-2 | N/A |

| Molecular Formula | C₈H₇NO₃ | N/A |

| Molecular Weight | 165.15 g/mol | [1] |

| Boiling Point | 360.4 °C at 760 mmHg | [2] |

| Density | 1.303 g/cm³ | [2] |

Synthesis and Characterization

Comprehensive spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not available in the searched literature. For researchers interested in characterizing this compound, the following general spectral features would be expected:

-

¹H NMR: Signals corresponding to the pyridine ring protons, the acetyl methyl protons, and the carboxylic acid proton.

-

¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the acetyl carbonyl and methyl groups, and the carboxylic acid carbonyl group.

-

FT-IR: Characteristic absorption bands for the C=O stretching of the ketone and carboxylic acid, O-H stretching of the carboxylic acid, and C=N and C=C stretching of the pyridine ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Potential Applications

The primary application of this compound appears to be as a versatile building block in organic synthesis.[2] Its bifunctional nature, possessing both a carboxylic acid and a ketone, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2]

While specific biological activities of this compound are not well-documented, picolinic acid and its derivatives have been investigated for a range of biological effects. Some picolinic acid derivatives have shown potential as enzyme inhibitors.[4][5] For example, a study on various picolinic acid derivatives demonstrated their inhibitory activity against dopamine β-monooxygenase, an enzyme involved in the biosynthesis of norepinephrine.[4] This suggests that this compound could be a candidate for screening in various biological assays to explore its potential therapeutic applications.

Due to the lack of specific information on the biological targets and mechanisms of action of this compound, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its pharmacological profile.

Experimental Protocols

As a specific and detailed experimental protocol for the synthesis of this compound is not available, a general procedure for a related transformation is provided for illustrative purposes. The following is an adapted protocol for the oxidation of a methylpyridine to a pyridine carboxylic acid. This is not a validated protocol for the synthesis of this compound and should be adapted and optimized by qualified researchers.

Hypothetical Synthesis of this compound from 6-Acetyl-2-methylpyridine

This hypothetical protocol is based on the oxidation of a methyl group attached to a pyridine ring.

Materials:

-

6-Acetyl-2-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-acetyl-2-methylpyridine in water.

-

Slowly add a solution of potassium permanganate in water to the stirred solution.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with sulfuric acid to a pH of approximately 3-4.

-

If a purple color from unreacted permanganate persists, add a saturated solution of sodium bisulfite dropwise until the color disappears.

-

Extract the aqueous solution multiple times with a suitable organic solvent like dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product may be further purified by recrystallization from an appropriate solvent system.

Workflow Diagram:

Caption: Hypothetical workflow for the synthesis of this compound.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. 2-Acetyl-6-methylpyridine | C8H9NO | CID 138872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 6-Acetylpicolinic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the expected spectroscopic characteristics of 6-acetylpicolinic acid. Due to the limited availability of specific experimental data in publicly accessible databases and scientific literature at the time of this writing, this document focuses on the predicted spectroscopic behavior based on the analysis of its functional groups and data from structurally related compounds.

Molecular Structure and Functional Groups

This compound is a derivative of picolinic acid, featuring a carboxylic acid group at the 2-position and an acetyl group at the 6-position of the pyridine ring. The key functional groups that determine its spectroscopic properties are:

-

Pyridine Ring: A heteroaromatic system.

-

Carboxylic Acid: Consisting of a carbonyl (C=O) and a hydroxyl (O-H) group.

-

Acetyl Group: A methyl group attached to a carbonyl group.

The interplay of these groups, particularly the electronic effects of the substituents on the pyridine ring, will influence the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyridine H (H3, H4, H5) | 7.5 - 8.5 | d, t, d | 7.0 - 8.0 | The exact shifts and coupling patterns depend on the electronic environment created by the acetyl and carboxyl groups. H5 is expected to be a triplet, while H3 and H4 would be doublets. |

| Acetyl CH₃ | 2.5 - 2.8 | s | - | A singlet, as there are no adjacent protons. |

| Carboxyl OH | 10.0 - 13.0 | br s | - | A broad singlet, which may be exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxyl C=O | 165 - 175 | The chemical shift is typical for a carboxylic acid. |

| Acetyl C=O | 195 - 205 | The chemical shift is characteristic of a ketone. |

| Pyridine C (C2, C6) | 145 - 160 | Carbons attached to the nitrogen and the substituents. |

| Pyridine C (C3, C4, C5) | 120 - 140 | The other carbons of the pyridine ring. |

| Acetyl CH₃ | 25 - 30 | The methyl carbon of the acetyl group. |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Very broad due to hydrogen bonding. |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the pyridine ring C-H bonds. |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the acetyl methyl group. |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong | Carbonyl stretch, may be broadened by hydrogen bonding. |

| C=O (Ketone) | 1680 - 1700 | Strong | Carbonyl stretch of the acetyl group. |

| C=C, C=N (Aromatic) | 1400 - 1600 | Medium-Strong | Ring stretching vibrations of the pyridine ring. |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation | Notes |

| [M]+• | Molecular Ion | The peak corresponding to the molecular weight of the compound. |

| [M-CH₃]+ | Loss of a methyl group | Fragmentation of the acetyl group. |

| [M-COOH]+ | Loss of the carboxyl group | Decarboxylation is a common fragmentation pathway for carboxylic acids. |

| [M-COCH₃]+ | Loss of the acetyl group | Cleavage of the bond between the acetyl group and the pyridine ring. |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not currently available in the public domain. However, a general workflow for obtaining such data would involve the following steps:

-

Synthesis and Purification: The compound would first be synthesized, likely through the oxidation of a corresponding precursor, followed by purification using techniques such as recrystallization or chromatography to ensure a high-purity sample for analysis.

-

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. Standard acquisition parameters would be used, and further experiments like COSY, HSQC, and HMBC could be performed to confirm the structure.

-

-

IR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample would be analyzed using an ATR-FTIR spectrometer, or prepared as a KBr pellet.

-

Data Acquisition: The IR spectrum would be recorded over the standard range (e.g., 4000-400 cm⁻¹).

-

-

Mass Spectrometry:

-

Sample Introduction: The sample would be introduced into the mass spectrometer, for example, via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: An appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), would be used.

-

Data Acquisition: The mass spectrum would be acquired, showing the molecular ion and characteristic fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.

Caption: A generalized workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of a chemical compound.

The Biological Activity of 6-Acetylpicolinic Acid and its Analogs: A Technical Overview for Researchers

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 6-Acetylpicolinic acid. This guide, therefore, provides a comprehensive overview of the known biological activities of the parent compound, picolinic acid, and its derivatives. The experimental protocols and potential mechanisms of action detailed herein are representative of the methodologies that would be employed to characterize the biological profile of this compound.

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the fields of pharmacology and medicinal chemistry. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The structural motif of a pyridine ring with a carboxylic acid group at the 2-position allows for diverse chemical modifications, leading to a broad spectrum of pharmacological properties. This technical guide will explore the known biological activities of picolinic acid and its derivatives, providing researchers with a foundation for investigating novel compounds such as this compound.

Antimicrobial Activity

Picolinic acid and its derivatives have demonstrated notable activity against a variety of microorganisms, including bacteria and fungi. The primary mechanism of antimicrobial action is often attributed to their ability to chelate metal ions, which are essential for microbial growth and enzymatic function.

Quantitative Antimicrobial Data for Picolinic Acid

While specific data for this compound is unavailable, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for picolinic acid against several bacterial strains, providing a baseline for the potential efficacy of its derivatives.

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |

| Serratia marcescens | 0.5 | [1] |

| Klebsiella pneumoniae | 0.5 | [1] |

| Escherichia coli | 0.5 | [1] |

| Shigella flexneri | 0.5 | [1] |

| Bacillus cereus | 0.5 | [1] |

| Proteus vulgaris | 0.5 | [1] |

| Micrococcus luteus | 0.5 | [1] |

| Enterobacter cloacae | 1.0 | [1] |

| Proteus mirabilis | 1.5 | [1] |

| Bacillus subtilis | 2.0 | [1] |

| Staphylococcus aureus | 2.0 | [1] |

| Lactococcus lactis | 2.0 | [1] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

-

Test compound (e.g., this compound)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Serial Dilution: Prepare a serial two-fold dilution of the test compound in the broth directly in the 96-well plate.

-

Inoculation: Add the adjusted microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity

Derivatives of picolinic acid have been investigated for their potential as anticancer agents. Their cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data for a Picolinic Acid Derivative

While no specific anticancer data exists for this compound, a novel derivative of picolinic acid, designated as compound 5 in a study, has shown cytotoxic activity against the A549 human lung cancer cell line.[2]

| Cell Line | Compound | IC₅₀ (µM) | Reference |

| A549 (Lung Cancer) | Picolinic Acid Derivative (Compound 5) | 99.93 | [2] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition

Picolinic acid and its derivatives are known to inhibit various enzymes, which is a key mechanism underlying their biological activities. For instance, they can act as inhibitors of metallo-β-lactamases and acetylcholinesterase.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of a compound on enzyme activity.

Materials:

-

Purified enzyme

-

Enzyme-specific substrate

-

Test inhibitor (e.g., this compound)

-

Assay buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and a serial dilution of the test inhibitor in the assay buffer.

-

Enzyme-Inhibitor Pre-incubation: Add the enzyme and different concentrations of the inhibitor to the wells of a 96-well plate. Include a control with no inhibitor. Incubate for a short period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC₅₀ value.

Potential Signaling Pathways

The biological effects of small molecules are often mediated through their interaction with cellular signaling pathways. While the specific pathways affected by this compound are unknown, related compounds have been shown to modulate pathways involved in cell growth, proliferation, and apoptosis, such as kinase signaling cascades.

References

- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Acetylpicolinic Acid Analogs as Synthetic Auxin Herbicides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a promising class of 6-acetylpicolinic acid analogs: the 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids. These compounds have demonstrated significant potential as a new generation of synthetic auxin herbicides. This document details their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols utilized in their evaluation, presenting key data for researchers in the fields of agrochemistry and plant science.

Introduction: The Quest for Novel Herbicides

The development of new herbicides with novel modes of action is critical to address the growing challenge of weed resistance to existing commercial compounds. Picolinic acid derivatives have long been a cornerstone of selective broadleaf weed control, acting as synthetic mimics of the plant hormone auxin. This guide focuses on recent advancements in the design and synthesis of 6-pyrazolyl-2-picolinic acid derivatives, which have shown potent herbicidal activity, offering a potential solution to current weed management issues.

Mechanism of Action: Hijacking the Auxin Signaling Pathway

The herbicidal activity of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives stems from their ability to act as synthetic auxins. These molecules bind to the auxin co-receptor F-box protein, specifically the TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family, with a particular affinity for AFB5. This binding event initiates a cascade of cellular processes that lead to uncontrolled plant growth and, ultimately, death.

The binding of the synthetic auxin to the SCF-TIR1/AFB complex triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of auxin-responsive genes. The resulting overstimulation of these genes disrupts normal plant growth and development, leading to the herbicidal effect.

Potential Therapeutic Targets of 6-Acetylpicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct therapeutic applications and extensive biological data for 6-Acetylpicolinic acid are not widely available in published literature. This document extrapolates potential therapeutic targets based on the well-documented activities of its parent compound, picolinic acid, and structurally related derivatives such as dipicolinic acid. The presented quantitative data and mechanisms are primarily for these analogs and serve as a guide for potential research directions for this compound.

Introduction

This compound is a derivative of picolinic acid, an endogenous metabolite of tryptophan.[1] The picolinic acid scaffold is a "privileged" structure in medicinal chemistry, known for its ability to chelate metal ions, a property that underpins many of its biological activities.[2] This guide explores the potential therapeutic targets of this compound by examining the established pharmacology of related picolinic acid derivatives. The primary focus will be on enzyme inhibition, antimicrobial effects, and anti-inflammatory potential.

Enzyme Inhibition: A Primary Mechanism of Action

The nitrogen and carboxylic acid groups of the picolinic acid ring system are effective at chelating transition metal ions, which are often essential cofactors in enzyme active sites. This makes enzyme inhibition a promising area of investigation for this compound.

Target: Metallo-β-Lactamases (MBLs) for Combating Antibiotic Resistance

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics.[3] Picolinic acid derivatives, particularly dipicolinic acid (DPA), have been identified as inhibitors of MBLs such as New Delhi Metallo-β-lactamase-1 (NDM-1), Verona Integron-encoded Metallo-β-lactamase (VIM-2), and Imipenemase (IMP-1).[3][4] The proposed mechanism involves the chelation of the essential Zn(II) ions in the enzyme's active site, rendering it inactive.[3]

Quantitative Data for Picolinic Acid Derivatives Against MBLs

| Compound | Target Enzyme | IC50 (nM) | Notes |

| Dipicolinic Acid (DPA) Derivative 36 | NDM-1 | 80 | Highly selective for MBLs over other human zinc metalloenzymes.[3][5] |

| Dipicolinic Acid (DPA) | NDM-1 | - | Serves as a foundational scaffold for more potent inhibitors.[3] |

Logical Diagram: Proposed Mechanism of MBL Inhibition

Caption: Proposed chelation of zinc ions in the MBL active site by a picolinic acid derivative.

Target: Dopamine β-Monooxygenase (DBM) for Cardiovascular Applications

Dopamine β-monooxygenase (DBM) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine.[6] Inhibition of DBM can lead to a decrease in norepinephrine levels, suggesting a potential therapeutic application in hypertension.[7] Picolinic acid derivatives, such as fusaric acid (5-butylpicolinic acid) and phenopicolinic acid, are known inhibitors of DBM.[6][8][9] The inhibitory mechanism is thought to involve the interaction of the picolinic acid moiety with the copper ions at the enzyme's active site.[6]

Quantitative Data for Picolinic Acid Derivatives Against DBM

| Compound | Assay | Effect | Species |

| Fusaric Acid (FA) & Br2FA | In vivo conversion of 14C-Dopamine | Maximum inhibition at 30 min (75 mg/kg) | Rat |

| YP-279 | In vivo conversion of 14C-Dopamine | Maximum inhibition at 60 min (75 mg/kg) | Rat |

| 22 Picolinic Acid Derivatives | Inhibition of DBM | pI50 values correlated with electronic, hydrophobic, and steric descriptors | Bovine |

Logical Diagram: Proposed Mechanism of DBM Inhibition

Caption: Proposed interaction of a picolinic acid derivative with the copper cofactor in DBM.

Antimicrobial Activity

Picolinic acid itself has demonstrated a broad spectrum of antibacterial activity. This suggests that this compound could also possess antimicrobial properties.

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Picolinic Acid

| Bacterial Species | MIC (mg/mL) |

| Serratia marcescens | 0.5 |

| Klebsiella pneumoniae | 0.5 |

| Escherichia coli | 0.5 |

| Shigella flexneri | 0.5 |

| Bacillus cereus | 0.5 |

| Proteus vulgaris | 0.5 |

| Micrococcus luteus | 0.5 |

| Enterobacter cloacae | 1.0 |

| Proteus mirabilis | 1.5 |

| Bacillus subtilis | 2.0 |

| Staphylococcus aureus | 2.0 |

| Lactococcus lactis | 2.0 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This protocol is adapted from the Kirby-Bauer technique for determining the antimicrobial susceptibility of picolinic acid.

-

Preparation of Inoculum:

-

Select 4-5 well-isolated colonies of the test bacterium from a pure culture.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

-

Incubate the broth at 35°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

-

Rotate the swab against the side of the tube to remove excess liquid.

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform growth.

-

-

Application of Discs:

-

Prepare sterile paper discs of a standard diameter (e.g., 6 mm).

-

Prepare serial dilutions of this compound in a suitable solvent.

-

Soak the sterile discs in the different concentrations of the test compound.

-

Aseptically place the impregnated discs onto the surface of the inoculated agar plate. Ensure discs are firmly in contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

-

Data Interpretation:

-

After incubation, measure the diameter of the zones of complete inhibition around each disc to the nearest millimeter.

-

The MIC can be determined by correlating the zone diameters with the concentrations of the compound on the discs.

-

Diagram: Experimental Workflow for Antimicrobial Susceptibility Testing

References

- 1. ijirt.org [ijirt.org]

- 2. benchchem.com [benchchem.com]

- 3. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. | Semantic Scholar [semanticscholar.org]

- 5. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of dopamine beta-hydroxylase in blood vessels by picolinic acid derivatives in vivo and their anthypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenopicolinic acid, a new microbial product inhibiting dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenopicolinic acid - Wikipedia [en.wikipedia.org]

In-depth Technical Guide on Early-Stage Research of 6-Acetylpicolinic Acid: A Review of Available Data

A comprehensive review of publicly available scientific literature reveals a significant gap in the early-stage research specific to 6-Acetylpicolinic acid. While the parent compound, picolinic acid, and its various other derivatives have been the subject of numerous studies, dedicated research into the biological activities, mechanisms of action, and experimental protocols for this compound remains elusive.

This technical guide aims to provide a transparent overview of the current state of knowledge regarding this compound, addressing the core requirements of researchers, scientists, and drug development professionals. However, due to the limited specific data, this document will primarily focus on the available information for structurally related picolinic acid derivatives to offer a potential framework for future research on this compound.

Physicochemical Properties of this compound

While detailed biological data is scarce, the basic chemical and physical properties of this compound are documented. This information is crucial for any initial experimental design.

| Property | Value | Source |

| CAS Number | 122637-39-2 | --INVALID-LINK-- |

| Molecular Formula | C₈H₇NO₃ | --INVALID-LINK-- |

| Molecular Weight | 165.15 g/mol | --INVALID-LINK-- |

| Boiling Point | 360.4 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.303 g/cm³ | --INVALID-LINK-- |

Potential Therapeutic Areas Based on Picolinic Acid Derivatives

Although direct evidence for this compound is lacking, research on other picolinic acid derivatives suggests potential areas of investigation. These studies can serve as a basis for hypothesis-driven research on this compound.

Anticancer Activity

A study on a novel derivative of picolinic acid demonstrated its potential in inducing endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells (A549). The compound, which is not this compound, showed an IC50 value of 99.93 µM against A549 cells.[1][2] This suggests that the picolinic acid scaffold can be a valuable starting point for the development of new anticancer agents. Further research has explored other picolinamide derivatives as VEGFR-2 inhibitors, with some compounds showing potent activity.[3]

Antiviral and Antimicrobial Activities

While no specific antiviral data exists for this compound, its parent compound, picolinic acid, has been investigated for its broad-spectrum antiviral properties. Research on other derivatives of picolinic acid has also shown antimicrobial activity. For instance, the synthesis of 6-aminopenicillanic acid derivatives has been explored for their biological properties against various microorganisms.[4]

Synthesis and Characterization

This compound is commercially available and is primarily used as a building block in organic synthesis for developing more complex molecules.[5] The synthesis of various picolinic acid derivatives has been described in the literature, often starting from picolinic acid itself. For example, a study detailed the synthesis of thirteen new derivatives of picolinic acid, characterizing them using ATR-FTIR, 1HNMR, and CHNS analysis.[2] Another paper describes the synthesis of aminopicolinic acids, which could serve as a methodological reference.[6]

Proposed Future Research Directions

Given the lack of specific data on this compound, the following experimental workflow is proposed for its initial biological evaluation. This workflow is based on methodologies commonly used for the assessment of related picolinic acid derivatives.

Conclusion and Call for Research

The current body of scientific literature does not provide sufficient data to create an in-depth technical guide on the early-stage research of this compound. While its chemical properties are known and it serves as a synthetic intermediate, its biological activities and potential therapeutic applications remain unexplored. The information on related picolinic acid derivatives suggests that this compound could possess interesting pharmacological properties, particularly in the areas of oncology and infectious diseases.

Therefore, this document serves as a call to the scientific community to undertake foundational research on this compound. Such studies would be invaluable in elucidating its potential as a lead compound for drug discovery and development. Future work should focus on a systematic in vitro evaluation of its biological activities, followed by mechanistic studies to understand its mode of action.

References

- 1. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity | Semantic Scholar [semanticscholar.org]

- 2. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 3. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and some biological properties of 6-aminopenicillanic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. irl.umsl.edu [irl.umsl.edu]

6-Acetylpicolinic Acid: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetylpicolinic acid is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a carboxylic acid, a pyridine ring, and a reactive acetyl group, provides multiple points for chemical modification, making it an ideal starting material for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the synthesis of fused heterocyclic compounds with potential biological activity. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its use in research and development.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value |

| CAS Number | 122637-39-2 |

| Molecular Formula | C₈H₇NO₃ |

| Molecular Weight | 165.15 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Boiling Point | 360.4 °C at 760 mmHg |

| Density | 1.303 g/cm³ |

Synthetic Applications: A Gateway to Fused Heterocycles

The strategic positioning of the acetyl and carboxylic acid groups on the pyridine ring allows for a variety of cyclization reactions, leading to the formation of diverse fused heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Synthesis of Pyridopyridazinone Derivatives

A key application of this compound is in the synthesis of pyridopyridazinones, a class of fused heterocycles known to exhibit a range of biological activities, including antimicrobial and antihypertensive properties. The reaction of this compound with hydrazine hydrate provides a direct route to this important scaffold.

This protocol is adapted from the work of Bhuiyan, M. M. H., et al. (2017), which demonstrates the effective use of a this compound derivative in the synthesis of a pyridopyridazinone. While the original paper starts from 3-benzoyl picolinic acid, the analogous reaction with this compound would follow a similar procedure to yield the corresponding 3-methyl derivative.

Reaction Scheme:

A schematic for the synthesis of 3-methylpyrido[3,2-d]pyridazin-8(7H)-one.

Materials:

-

This compound

-

Hydrazine Hydrate (99%)

-

n-Butanol

-

Ethanol

Procedure:

-

A mixture of this compound (0.01 mol) and hydrazine hydrate (0.01 mol) is taken in n-butanol (30 mL).

-

The reaction mixture is heated under reflux for 6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is allowed to cool to room temperature.

-

The precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure 3-methylpyrido[3,2-d]pyridazin-8(7H)-one.

Quantitative Data:

| Reactant | Molar Equiv. | Solvent | Reaction Time | Temperature | Yield (%) |

| This compound | 1.0 | n-Butanol | 6 h | Reflux | >80% (expected) |

| Hydrazine Hydrate | 1.0 |

Note: The expected yield is based on analogous reactions reported in the literature.

Characterization Data of the Analogous 5-phenyl derivative:

-

IR (KBr, cm⁻¹): 3350 (N-H), 1680 (C=O), 1610 (C=N)

-

¹H NMR (DMSO-d₆, δ ppm): 7.2-8.5 (m, aromatic protons), 12.5 (s, 1H, NH)

Potential Reactions and Derivatives

The versatile structure of this compound opens avenues for a wide array of other organic transformations, allowing for the synthesis of a diverse library of compounds.

-

Condensation Reactions: The acetyl group is amenable to condensation reactions with various active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) under Knoevenagel conditions to yield α,β-unsaturated ketones. These intermediates can then undergo further cyclization reactions.

-

Wittig Reaction: The carbonyl group of the acetyl moiety can be converted to an alkene via the Wittig reaction, providing a route to vinyl-substituted picolinic acid derivatives.

-

Multicomponent Reactions: this compound can potentially be employed in multicomponent reactions, where its multiple reactive sites can participate in the one-pot synthesis of complex heterocyclic systems.

Biological and Medicinal Significance

Derivatives of this compound, particularly the fused heterocyclic systems synthesized from it, have shown promise in various therapeutic areas.

Antimicrobial Activity

Pyridopyridazinone derivatives synthesized from precursors analogous to this compound have been evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi.

Workflow for Antimicrobial Screening:

Theoretical Conformational Analysis of 6-Acetylpicolinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetylpicolinic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive theoretical framework for the conformational analysis of this compound. While direct experimental or computational studies on this specific molecule are not extensively available in peer-reviewed literature, this guide synthesizes data from analogous compounds—picolinic acid and substituted acetophenones—to build a robust predictive model. This document outlines key conformational features, proposes stable conformers, and details appropriate computational methodologies for in-depth analysis.

Introduction: Conformational Landscape of this compound

The conformational flexibility of this compound is primarily governed by the rotation around two key single bonds:

-

The C2-C(O)OH bond: Rotation of the carboxylic acid group relative to the pyridine ring.

-

The C6-C(O)CH₃ bond: Rotation of the acetyl group relative to the pyridine ring.

The interplay of intramolecular hydrogen bonding, steric hindrance, and electronic effects dictates the preferred orientations of these functional groups, giving rise to several potential conformers with distinct energy profiles.

The Role of Intramolecular Hydrogen Bonding

Theoretical studies on picolinic acid have consistently shown that the most stable conformer is stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring.[1] This interaction forms a planar, six-membered ring-like structure, significantly lowering the overall energy. It is highly probable that this intramolecular hydrogen bond is a dominant factor in the conformational preference of the carboxylic acid group in this compound as well.

Orientation of the Acetyl Group

The orientation of the acetyl group is influenced by steric interactions with the adjacent pyridine nitrogen and the carboxylic acid group, as well as by electronic effects. Computational studies on substituted acetophenones indicate that the planar conformation, where the acetyl group is coplanar with the aromatic ring, is generally the most stable.[2] However, the presence of bulky adjacent substituents can lead to non-planar arrangements. For this compound, the proximity of the carboxylic acid group will likely be a key determinant of the acetyl group's rotational barrier and preferred orientation.

Proposed Stable Conformers and Isomerization Pathways

Based on the analysis of related compounds, we can propose the following key conformers for this compound. The primary point of variation will be the orientation of the acetyl group relative to the picolinic acid moiety, which is expected to remain largely planar due to the intramolecular hydrogen bond.

A logical workflow for identifying and characterizing these conformers is depicted below.

Caption: Computational workflow for conformational analysis.

The potential energy surface scan would likely reveal two primary planar conformers for the acetyl group, with the methyl group pointing away from or towards the carboxylic acid group. The relative energies of these conformers will be influenced by steric and electrostatic interactions.

The signaling pathway for conformational isomerization can be visualized as follows:

Caption: Conformational isomerization pathway.

Detailed Methodologies for Theoretical Studies

A robust computational protocol is essential for accurately predicting the conformational preferences of this compound. The following sections detail recommended methods based on successful studies of analogous molecules.[2][3]

Computational Protocol

-

Initial Structure Generation: The initial 3D structure of this compound can be built using standard molecular modeling software.

-

Geometry Optimization: The initial structure should be optimized using Density Functional Theory (DFT). A commonly used and reliable functional is B3LYP, paired with a Pople-style basis set such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electronic structure and intramolecular interactions.[4]

-

Conformational Search: A systematic conformational search should be performed by rotating the dihedral angle of the C6-C(O)CH₃ bond. A potential energy surface (PES) scan, typically in 10-15 degree increments, will identify energy minima corresponding to stable conformers and energy maxima corresponding to transition states.

-

Frequency Calculations: Vibrational frequency calculations should be performed on all optimized structures at the same level of theory. The absence of imaginary frequencies confirms a true energy minimum (stable conformer), while a single imaginary frequency indicates a first-order saddle point (transition state).

-

Thermodynamic Analysis: The frequency calculations also provide thermodynamic data, such as zero-point vibrational energies (ZPVE), thermal corrections, and entropies. These are used to calculate the relative Gibbs free energies of the conformers, which determine their relative populations at a given temperature.

-

Solvent Effects: To simulate a more realistic environment, solvent effects can be included using implicit solvation models like the Polarizable Continuum Model (PCM).

Quantitative Data from Analogous Systems

While specific data for this compound is pending dedicated computational studies, the following tables summarize relevant findings from the literature on picolinic acid and para-substituted acetophenones. This data provides a valuable baseline for understanding the forces at play in the target molecule.

Table 1: Conformational Data for Picolinic Acid

| Level of Theory | Most Stable Conformer | Key Feature | Reference |

| DFT/B3LYP/6-311++G(d,p) | Planar | Intramolecular H-bond (O-H···N) | [1] |

| MP2/6-311++G(d,p) | Planar | Intramolecular H-bond (O-H···N) | [1] |

Table 2: Rotational Barriers for the Acetyl Group in Acetophenone Derivatives

| Molecule | Substituent (para) | Rotational Barrier (kcal/mol) | Computational Method | Reference |

| Acetophenone | -H | ~4.0 - 5.0 | DFT/B3LYP | [2] |

| 4-Nitroacetophenone | -NO₂ | Increased barrier | DFT/B3LYP | [2] |

| 4-Aminoacetophenone | -NH₂ | Decreased barrier | DFT/B3LYP | [2] |

These tables highlight the importance of the intramolecular hydrogen bond in maintaining planarity in the picolinic acid moiety and show that the rotational barrier of the acetyl group is sensitive to the electronic nature of the aromatic ring.

Conclusion

This technical guide provides a comprehensive theoretical foundation for the conformational analysis of this compound. By leveraging insights from studies on picolinic acid and acetophenone derivatives, we have proposed the key structural features, likely stable conformers, and a detailed computational protocol for their investigation. The dominant conformational feature is expected to be the planar structure of the picolinic acid core, stabilized by a strong intramolecular hydrogen bond. The orientation of the 6-acetyl group represents the main conformational variable, with its rotational barrier and preferred conformers being governed by a balance of steric and electronic effects. The methodologies and comparative data presented herein offer a clear roadmap for researchers to conduct in-depth computational studies, which will be crucial for understanding the structure-activity relationship of this and related molecules in the context of drug design and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ketocarboxamide Precursors from 6-Acetylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of ketocarboxamide precursors utilizing 6-acetylpicolinic acid as a key building block. The described methods are essential for researchers in medicinal chemistry and drug discovery engaged in the synthesis of novel small molecules. The protocols cover standard amide coupling techniques, including activation of the carboxylic acid moiety of this compound and subsequent reaction with a diverse range of primary and secondary amines.

Introduction

This compound is a versatile heterocyclic building block in organic synthesis. Its structure, featuring both a carboxylic acid and a ketone, allows for the generation of a variety of derivatives. Specifically, the carboxylic acid can be readily converted to an amide, yielding ketocarboxamides. These motifs are of significant interest in drug discovery as they can participate in various biological interactions. The protocols outlined below describe robust methods for the synthesis of these valuable precursors.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of ketocarboxamide precursors from this compound using different coupling methods. Please note that yields and purity are substrate-dependent and may require optimization for specific amines.

Table 1: Synthesis of 6-Acetylpicolinamide via Acid Chloride Intermediate

| Step | Starting Material | Product | Reagents | Representative Yield (%) | Representative Purity (%) |

| 1 | This compound | 6-Acetylpicolinoyl chloride | Thionyl Chloride (SOCl₂) | Not Isolated | Not Applicable |

| 2 | 6-Acetylpicolinoyl chloride | 6-Acetylpicolinamide | Aqueous Ammonia (NH₄OH) | 80-90 | >97 |

Table 2: Synthesis of N-Substituted 6-Acetylpicolinamides via HATU-Mediated Coupling

| Amine Substrate (Example) | Coupling Reagent | Base | Solvent | Product | Representative Yield (%) | Representative Purity (%) |

| Benzylamine | HATU | DIPEA | DMF | N-benzyl-6-acetylpicolinamide | 75-85 | >95 |

| Morpholine | HATU | DIPEA | DMF | (6-acetylpyridin-2-yl)(morpholino)methanone | 70-80 | >95 |

Table 3: Synthesis of N-Substituted 6-Acetylpicolinamides via EDC/HOBt-Mediated Coupling

| Amine Substrate (Example) | Coupling Reagents | Base | Solvent | Product | Representative Yield (%) | Representative Purity (%) |

| Aniline | EDC, HOBt | DIPEA | DMF | N-phenyl-6-acetylpicolinamide | 65-75 | >95 |

| Piperidine | EDC, HOBt | DIPEA | DMF | (6-acetylpyridin-2-yl)(piperidin-1-yl)methanone | 60-70 | >95 |

Experimental Protocols

Protocol 1: Synthesis of 6-Acetylpicolinamide via an Acid Chloride Intermediate

This two-step protocol is a classic and cost-effective method suitable for the synthesis of the primary amide.

Step 1: Formation of 6-Acetylpicolinoyl Chloride

-

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Toluene or Dichloromethane (DCM)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a round-bottom flask, suspend this compound (1 equivalent) in toluene or DCM.

-

Slowly add thionyl chloride (2 equivalents) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 80-90°C for toluene) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After completion, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 6-acetylpicolinoyl chloride is typically used in the next step without further purification.

-

Step 2: Amidation to form 6-Acetylpicolinamide

-

Materials:

-

Crude 6-acetylpicolinoyl chloride

-

Concentrated aqueous ammonia (NH₄OH, 28-30%)

-

Dichloromethane (DCM)

-

Ice bath

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the crude 6-acetylpicolinoyl chloride in a minimal amount of DCM and cool the solution in an ice bath.

-

Slowly add the acid chloride solution to a stirred, ice-cold solution of concentrated aqueous ammonia (excess).

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford 6-acetylpicolinamide as a solid.

-

The product can be further purified by recrystallization if necessary.

-

Protocol 2: General Procedure for HATU-Mediated Amide Coupling

This protocol is a highly efficient one-pot procedure suitable for coupling this compound with a wide range of primary and secondary amines.[1][2]

-

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound (1 equivalent), HATU (1.1-1.2 equivalents), and the desired amine (1.1 equivalents).

-

Add anhydrous DMF to dissolve the solids.

-

Slowly add DIPEA (2-3 equivalents) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 3: General Procedure for EDC/HOBt-Mediated Amide Coupling

This protocol is another widely used method for amide bond formation, particularly effective in minimizing racemization if chiral amines are used.[3][4]

-

Materials:

-

This compound

-

Amine (primary or secondary)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

To a round-bottom flask, add this compound (1 equivalent) and HOBt (1.1 equivalents) and dissolve in anhydrous DCM or DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add EDC hydrochloride (1.2 equivalents) to the solution and stir for 15-30 minutes at 0°C to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 equivalents) followed by the slow addition of DIPEA (2-3 equivalents).

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

-

Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-